Cas no 1197581-08-0 (1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate)

1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate is a specialized organic compound featuring a unique molecular structure combining a phenylsulfanylphenyl carbamoyl moiety with a 6-chloropyridine carboxylate ester. This configuration imparts distinct reactivity and potential utility in synthetic chemistry, particularly in the development of intermediates for pharmaceuticals or agrochemicals. The presence of both sulfur and nitrogen heteroatoms enhances its versatility in nucleophilic or electrophilic reactions, while the chloropyridine group offers sites for further functionalization. Its well-defined structure ensures consistent performance in targeted applications, making it a valuable reagent for researchers exploring novel chemical pathways or designing biologically active molecules.
1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate structure
1197581-08-0 structure
Product name:1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate
CAS No:1197581-08-0
MF:C21H17ClN2O3S
MW:412.889282941818
CID:6009329
PubChem ID:45853368

1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS033056076
    • EN300-26602324
    • Z111981520
    • 1-{[2-(phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate
    • 1197581-08-0
    • 1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate
    • Inchi: 1S/C21H17ClN2O3S/c1-14(27-21(26)15-11-12-19(22)23-13-15)20(25)24-17-9-5-6-10-18(17)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)
    • InChI Key: NEBIITIURRQNKR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OC(C)C(NC1=CC=CC=C1SC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 412.065
  • Monoisotopic Mass: 412.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.6A^2
  • XLogP3: 5

1-{[2-(Phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26602324-0.05g
1-{[2-(phenylsulfanyl)phenyl]carbamoyl}ethyl 6-chloropyridine-3-carboxylate
1197581-08-0 95.0%
0.05g
$212.0 2025-03-20

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